molecular formula C17H12ClN5O B6625010 8-Chloro-3-[(2-phenyl-1,2,4-triazol-3-yl)methyl]quinazolin-4-one

8-Chloro-3-[(2-phenyl-1,2,4-triazol-3-yl)methyl]quinazolin-4-one

Cat. No.: B6625010
M. Wt: 337.8 g/mol
InChI Key: SPPUAOMCXVZHBQ-UHFFFAOYSA-N
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Description

8-Chloro-3-[(2-phenyl-1,2,4-triazol-3-yl)methyl]quinazolin-4-one is a synthetic organic compound belonging to the quinazolinone class. This compound is characterized by a quinazolinone core substituted with a chloro group at the 8th position and a triazole ring attached via a phenylmethyl linkage. Quinazolinones are known for their diverse biological activities, making them significant in medicinal chemistry.

Properties

IUPAC Name

8-chloro-3-[(2-phenyl-1,2,4-triazol-3-yl)methyl]quinazolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12ClN5O/c18-14-8-4-7-13-16(14)20-11-22(17(13)24)9-15-19-10-21-23(15)12-5-2-1-3-6-12/h1-8,10-11H,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SPPUAOMCXVZHBQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C(=NC=N2)CN3C=NC4=C(C3=O)C=CC=C4Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12ClN5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-Chloro-3-[(2-phenyl-1,2,4-triazol-3-yl)methyl]quinazolin-4-one typically involves multiple steps:

    Formation of the Quinazolinone Core: The quinazolinone core can be synthesized by the cyclization of anthranilic acid derivatives with formamide or its derivatives under acidic or basic conditions.

    Attachment of the Triazole Ring: The triazole ring can be introduced through a nucleophilic substitution reaction. This involves the reaction of the quinazolinone derivative with a triazole precursor, such as 2-phenyl-1,2,4-triazole, in the presence of a base like potassium carbonate (K2CO3).

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance reaction efficiency and yield. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the phenyl ring, using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reduction of the triazole ring can be achieved using reducing agents such as lithium aluminum hydride (LiAlH4).

    Substitution: The chloro group at the 8th position can be substituted with various nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines in the presence of a base such as sodium hydride (NaH).

Major Products

    Oxidation: Oxidized derivatives of the phenyl ring.

    Reduction: Reduced triazole derivatives.

    Substitution: Substituted quinazolinone derivatives with various functional groups replacing the chloro group.

Scientific Research Applications

8-Chloro-3-[(2-phenyl-1,2,4-triazol-3-yl)methyl]quinazolin-4-one has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as an enzyme inhibitor, particularly targeting kinases.

    Medicine: Investigated for its anticancer, antimicrobial, and anti-inflammatory properties.

    Industry: Potential use in the development of new pharmaceuticals and agrochemicals.

Mechanism of Action

The compound exerts its effects primarily through interaction with specific molecular targets, such as enzymes and receptors. For instance, it may inhibit kinase activity by binding to the ATP-binding site, thereby blocking the phosphorylation of target proteins. This inhibition can lead to the suppression of cell proliferation and induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

    8-Chloro-3-(phenylmethyl)quinazolin-4-one: Lacks the triazole ring, which may reduce its biological activity.

    3-[(2-phenyl-1,2,4-triazol-3-yl)methyl]quinazolin-4-one: Lacks the chloro group, potentially altering its reactivity and biological properties.

Uniqueness

8-Chloro-3-[(2-phenyl-1,2,4-triazol-3-yl)methyl]quinazolin-4-one is unique due to the presence of both the chloro group and the triazole ring, which contribute to its distinct chemical reactivity and biological activity. The combination of these functional groups enhances its potential as a versatile compound in medicinal chemistry.

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